Dimethylcarbamoyl Chloride: A Technical Guide to its Discovery, Synthesis, and Applications in Drug Development
Dimethylcarbamoyl Chloride: A Technical Guide to its Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylcarbamoyl chloride (DMCC) is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, pesticides, and dyes. First reported in 1879, its utility stems from its ability to efficiently transfer a dimethylcarbamoyl group to various nucleophiles. This document provides a comprehensive overview of the history, synthesis, and chemical properties of DMCC. It details experimental protocols for its preparation and explores its critical role in the development of therapeutic agents, particularly acetylcholinesterase inhibitors. The associated biological pathways and toxicological considerations are also discussed, offering a technical resource for professionals in the chemical and pharmaceutical sciences.
Discovery and History
The first documented synthesis of dimethylcarbamoyl chloride, then referred to as "Dimethylharnstoffchlorid" (dimethylurea chloride), dates back to 1879. It was prepared by reacting phosgene (B1210022) with dimethylamine (B145610). Another early synthesis was reported in 1906 by German chemist Kurt H. Meyer, who prepared the compound by reacting dimethylamine with thionyl chloride. Commercial production of DMCC began in 1961, solidifying its role as a key industrial intermediate. Due to its high toxicity and carcinogenic properties, the handling and use of DMCC require stringent safety precautions.
Physicochemical Properties
DMCC is a clear, colorless to light yellow, corrosive, and flammable liquid with a pungent, irritating odor. It is a lachrymator, meaning it causes tearing. It is rapidly hydrolyzed by water and is soluble in many organic solvents.
Table 1: Physical and Chemical Properties of Dimethylcarbamoyl Chloride
| Property | Value | References |
| Molecular Formula | C₃H₆ClNO | |
| Molecular Weight | 107.54 g/mol | |
| CAS Number | 79-44-7 | |
| Melting Point | -33 °C | |
| Boiling Point | 167-168 °C | |
| Density | 1.168 g/mL at 25 °C | |
| Vapor Density | 3.73 (Air = 1) | |
| Flash Point | 155 °F (68.3 °C) | |
| Water Solubility | Decomposes rapidly |
Synthesis and Production
Several methods have been established for the synthesis of dimethylcarbamoyl chloride, ranging from large-scale industrial processes to laboratory-scale preparations.
Industrial Production from Phosgene and Dimethylamine
The primary industrial method for producing DMCC involves the high-temperature, gas-phase reaction of phosgene (COCl₂) with dimethylamine ((CH₃)₂NH). This method can achieve high yields, often around 90%. An excess of phosgene is typically used to suppress the formation of urea (B33335) byproducts.
Caption: Industrial Synthesis of DMCC.
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Preparation: Gaseous dimethylamine and an excess of gaseous phosgene (typically a 3:1 molar ratio of phosgene to dimethylamine) are prepared. The reactor system, consisting of a flow reactor, condenser, and collection vessel, must be assembled in a well-ventilated fume hood with appropriate safety measures for handling highly toxic gases.
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Reaction: The reactant gases are simultaneously passed through a heated flow reactor maintained at a temperature between 200-300 °C.
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Condensation: The gaseous mixture exiting the reactor, containing DMCC, HCl, and unreacted phosgene, is passed through a condenser.
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Collection: The liquefied crude DMCC is collected in a receiving flask. Non-condensable gases, primarily HCl and excess phosgene, are passed through a scrubbing system.
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Purification: The crude DMCC is purified by fractional distillation under reduced pressure to yield the final product.
Laboratory Synthesis using Triphosgene (B27547)
Due to the extreme toxicity of phosgene gas, laboratory-scale syntheses often employ solid, safer phosgene equivalents like diphosgene or triphosgene (bis(trichloromethyl) carbonate). A common laboratory method involves the reaction of triphosgene with an aqueous solution of dimethylamine in a two-phase system.
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Preparation: A solution of triphosgene in a water-immiscible organic solvent (e.g., toluene (B28343) or dichloromethane) is prepared in a round-bottom flask equipped with a stirrer and an addition funnel.
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Reaction: An aqueous solution of dimethylamine and a base (e.g., sodium hydroxide) to act as an acid scavenger is slowly added to the stirred triphosgene solution at a controlled temperature (typically 0-10 °C).
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Workup: After the addition is complete, the reaction mixture is stirred for an additional period. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
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Purification: The solvent is removed under reduced pressure, and the resulting crude DMCC is purified by vacuum distillation. This method typically results in lower yields (around 56%) compared to the industrial gas-phase process due to the hydrolytic sensitivity of DMCC.
Formation as a Byproduct
DMCC can be formed in small quantities (up to 20 ppm) as a byproduct in certain reactions, such as the Vilsmeier-Haack reaction, or when N,N-dimethylformamide (DMF) is used as a catalyst in the conversion of carboxylic acids to acyl chlorides using thionyl chloride. The amount of DMCC formed is dependent on the specific chlorinating agent used.
Chemical Reactivity
DMCC behaves as a typical acyl chloride, where the chlorine atom is a good leaving group and can be readily displaced by nucleophiles. This reactivity is the basis for its wide range of applications.
Caption: Key Reactions of DMCC.
Applications in Drug Development and Biological Systems
DMCC is a vital building block in the synthesis of numerous pharmacologically active compounds. Its ability to introduce the dimethylcarbamoyl group is crucial for the efficacy of several classes of drugs.
Synthesis of Acetylcholinesterase Inhibitors
A primary application of DMCC is in the synthesis of acetylcholinesterase (AChE) inhibitors. These drugs are used to treat conditions like myasthenia gravis, glaucoma, and Alzheimer's disease. By inhibiting AChE, they increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, enhancing neuromuscular transmission.
Notable examples include:
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Neostigmine: Synthesized from 3-dimethylaminophenol (B24353) and DMCC, followed by quaternization.
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Pyridostigmine: Synthesized from 3-hydroxypyridine (B118123) and DMCC, followed by quaternization with methyl bromide.
Mechanism of Acetylcholinesterase Inhibition
Dimethylcarbamates, the products of the reaction between a hydroxyl-containing precursor and DMCC, act as "pseudo-irreversible" inhibitors of AChE. The dimethylcarbamoyl group is transferred to a critical serine residue in the active site of the enzyme. This carbamylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed during the normal breakdown of acetylcholine. This effectively blocks the enzyme's activity, leading to an accumulation of acetylcholine.
Caption: AChE Inhibition by Dimethylcarbamates.
Synthesis of Other Therapeutics
DMCC is also employed in the synthesis of other classes of drugs. For instance, it is a reagent in the production of Camazepam , a benzodiazepine (B76468) derivative used for its anxiolytic properties. Furthermore, DMCC is a precursor for various pesticides, particularly carbamate insecticides, which share the same mechanism of acetylcholinesterase inhibition.
Role in Synthesizing Probes for Apoptosis Research
While DMCC does not directly induce apoptosis, it is a key reagent for synthesizing molecules that do. Certain T-type calcium channel antagonists, which have been shown to induce apoptosis in cancer cells, are synthesized using DMCC. Inhibition of these channels can disrupt calcium homeostasis, leading to endoplasmic reticulum (ER) stress or activation of the p38-MAPK and p53 pathways, ultimately culminating in programmed cell death. This makes DMCC an important tool for creating chemical probes and potential therapeutics for cancer research.
